molecular formula C18H16FN3O3 B2804066 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide CAS No. 1203136-03-1

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide

Cat. No.: B2804066
CAS No.: 1203136-03-1
M. Wt: 341.342
InChI Key: XTDADSSMABACIG-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide: is a synthetic organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a fluorophenyl group, a pyridazinone core, and a furan-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, converting it to a dihydropyridazinone derivative.

    Substitution: The compound can undergo various substitution reactions, such as halogenation or alkylation, at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are used under appropriate conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-(propan-2-yl)-1H-indol-4-yl)acetamide
  • 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)propanamide

Uniqueness

The uniqueness of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-12(18(24)20-11-15-3-2-10-25-15)22-17(23)9-8-16(21-22)13-4-6-14(19)7-5-13/h2-10,12H,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDADSSMABACIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CO1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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